1-(Ethylthio)naphthalene
Overview
Description
1-(Ethylthio)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features an ethylthio group (-SEt) attached to the naphthalene ring, making it a derivative of naphthalene. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(Ethylthio)naphthalene typically involves the introduction of an ethylthio group to the naphthalene ring. One common method is the reaction of naphthalene with ethylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(Ethylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, with common reagents including halogens and nitrating agents.
Scientific Research Applications
1-(Ethylthio)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in antimicrobial and antioxidant studies.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Ethylthio)naphthalene involves its interaction with various molecular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in biological effects such as antimicrobial activity. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
1-(Ethylthio)naphthalene can be compared with other naphthalene derivatives such as:
1-(Methylthio)naphthalene: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Phenylthio)naphthalene: Features a phenylthio group, which can influence its reactivity and applications.
1-(Butylthio)naphthalene: Contains a butylthio group, affecting its physical and chemical properties.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-ethylsulfanylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSADSZUNUVNDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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